molecular formula C15H20N2O2S B7037141 [(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol

[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol

Cat. No.: B7037141
M. Wt: 292.4 g/mol
InChI Key: RYNAWKIJAWBHLG-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol is a complex organic compound featuring a piperidine ring substituted with a furan-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperidine, furan-2-carbaldehyde, and 1,3-thiazole-5-carbaldehyde.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates.

    Process Intensification: Implementing continuous flow reactors to enhance scalability and control over reaction conditions.

    Purification Techniques: Employing advanced purification methods such as crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative.

    Substitution: The methanol group can be substituted with various electrophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various alkylated or acylated derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Biology

    Enzyme Inhibition:

    Receptor Binding: Studies suggest it may bind to specific receptors, influencing biological processes.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anti-inflammatory properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: It may inhibit enzymes by binding to the active site, preventing substrate access.

    Receptor Binding: It can act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

    Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • **[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol shares similarities with other piperidine derivatives and furan-thiazole compounds, such as:
    • [(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanone
    • [(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methylamine

Uniqueness

  • Structural Features : The presence of both furan and thiazole rings in the same molecule provides unique reactivity and binding properties.
  • Biological Activity : Its specific stereochemistry and functional groups contribute to its unique biological activities, distinguishing it from other similar compounds.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications

Properties

IUPAC Name

[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11-7-12(10-18)4-5-17(11)9-13-8-16-15(20-13)14-3-2-6-19-14/h2-3,6,8,11-12,18H,4-5,7,9-10H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNAWKIJAWBHLG-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1CC2=CN=C(S2)C3=CC=CO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1CC2=CN=C(S2)C3=CC=CO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.